molecular formula C18H20N4O4 B5844122 N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide

N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide

Cat. No. B5844122
M. Wt: 356.4 g/mol
InChI Key: NYDQZAVCZPHXRO-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide, also known as MFA-1, is a synthetic compound that has been studied for its potential use in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide acts as a competitive inhibitor of enzymes and receptors that contain a specific binding site. It binds to the active site of the target molecule, preventing substrate binding and subsequent catalysis. This mechanism of action allows for the selective inhibition of specific enzymes and receptors, making it a valuable tool in the study of various biochemical pathways.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been shown to have various biochemical and physiological effects depending on the target molecule it inhibits. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis. N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has also been shown to inhibit the activity of certain G protein-coupled receptors, which play a role in various physiological processes such as neurotransmission and hormone signaling.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide in lab experiments is its selectivity for specific enzymes and receptors. This allows for the targeted inhibition of specific pathways and processes, leading to a more precise understanding of their function. However, a limitation of using N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide is its potential off-target effects. Due to its chemical structure and mechanism of action, it may also inhibit the activity of other enzymes and receptors that contain a similar binding site.

Future Directions

There are several future directions for the study of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide. One direction is the development of more selective and potent analogs of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide that can be used in a wider range of experiments. Another direction is the study of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide in vivo, to better understand its effects on whole organisms. Additionally, N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide could be used in the development of new therapeutics for various diseases and disorders.

Synthesis Methods

The synthesis of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide involves the reaction of 2-acetamidobenzaldehyde with 2-methyl-3-furoic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of certain enzymes and receptors, making it useful in the study of various biochemical pathways and physiological processes.

properties

IUPAC Name

N-[(E)-[4-(2-acetamidoanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-11(21-22-18(25)14-8-9-26-12(14)2)10-17(24)20-16-7-5-4-6-15(16)19-13(3)23/h4-9H,10H2,1-3H3,(H,19,23)(H,20,24)(H,22,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDQZAVCZPHXRO-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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